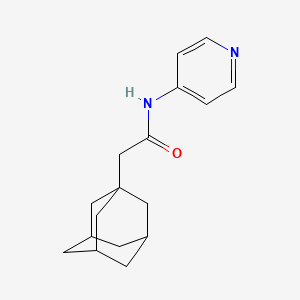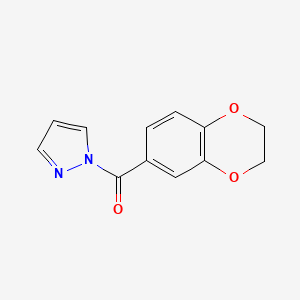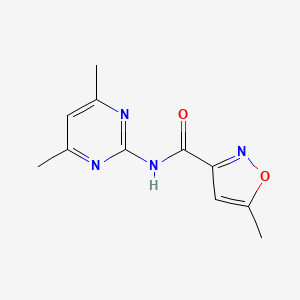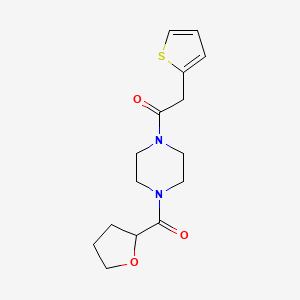![molecular formula C16H19NO4 B4185306 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4185306.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide
Übersicht
Beschreibung
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide, commonly known as DMPEF, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DMPEF belongs to the family of furan-based compounds and has a unique chemical structure that makes it a promising candidate for various biological applications.
Wirkmechanismus
DMPEF exerts its biological effects by binding to specific receptors in the body, including the sigma-1 receptor. The sigma-1 receptor is involved in various cellular processes, including cell proliferation, apoptosis, and inflammation. DMPEF has been found to modulate the activity of the sigma-1 receptor, leading to its therapeutic effects.
Biochemical and Physiological Effects:
DMPEF has been found to have several biochemical and physiological effects, including its ability to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Moreover, DMPEF has been found to increase the production of nitric oxide, a potent vasodilator, leading to its potential use in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMPEF has several advantages for laboratory experiments, including its ease of synthesis and its ability to modulate the activity of specific receptors. However, DMPEF has several limitations, including its potential toxicity and its limited solubility in water, making it challenging to use in certain experiments.
Zukünftige Richtungen
Several future directions for DMPEF research include its potential use in the treatment of cancer, inflammation, and cardiovascular diseases. Moreover, further research is needed to elucidate the exact mechanism of action of DMPEF and its potential side effects. Furthermore, the development of more efficient synthesis methods and the optimization of DMPEF's pharmacokinetic properties can lead to its potential use in clinical applications.
Wissenschaftliche Forschungsanwendungen
DMPEF has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-tumor properties. Several studies have shown that DMPEF can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Moreover, DMPEF has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10(17-16(18)13-7-8-21-11(13)2)12-5-6-14(19-3)15(9-12)20-4/h5-10H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQORFIQKDKZZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(C)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-fluorophenyl)-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B4185232.png)
![ethyl 5-acetyl-2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185239.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4185242.png)
![4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine](/img/structure/B4185247.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)tetrahydro-2-furancarboxamide](/img/structure/B4185257.png)

![3,4,5-triethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4185285.png)




